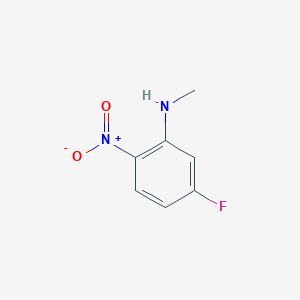

5-fluoro-N-methyl-2-nitroaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQNXIOVYVAKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120381-42-2 | |

| Record name | 5-fluoro-N-methyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro N Methyl 2 Nitroaniline

Established and Novel Synthesis Routes

The manufacturing of 5-fluoro-N-methyl-2-nitroaniline is accomplished through well-established reaction mechanisms that offer reliability and control over the final product's structure. These routes are centered on nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution, specifically nitration.

Amination Reactions via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone in the synthesis of substituted anilines. This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by potent electron-withdrawing groups, such as a nitro group (-NO2). The presence of the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.

A common starting material for this approach is a di-substituted nitrobenzene, where one of the substituents is a good leaving group. The reaction of 3,4-difluoronitrobenzene (B149031) with an appropriate amine, for instance, is a known pathway for producing related oxazolidinone antibacterial agents. mdpi.comgoogle.com

In SNAr reactions, halogens serve as effective leaving groups. The synthesis of this compound via this route would typically involve a starting material like 2,4-difluoronitrobenzene. The nitro group at the C2 position strongly activates the halogen at the C4 position for substitution. Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond, which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net Studies on dichloropyrazines and other activated halogenated aromatics confirm that electron-withdrawing groups dictate the site of nucleophilic attack, leading to preferential displacement of one halogen over another. acs.org

Table 1: Representative SNAr Reactions on Activated Halonitrobenzenes

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-Difluoronitrobenzene | Morpholine | 4-Morpholino-2-fluoronitrobenzene | ichrom.com |

| 2,4-Difluoronitrobenzene | Ammonia (B1221849) (NH3) | 5-Fluoro-2-nitroaniline (B53378) | google.com |

| 3,4-Difluoronitrobenzene | Amine | N-substituted-4-fluoro-2-nitroaniline | google.com |

| 4,5-Difluoro-1,2-dinitrobenzene | Dimethylamine | 2-(Dimethylamino)-4,5-dinitrofluorobenzene | researchgate.net |

The key step in forming this compound via the SNAr pathway is the introduction of the methylamino group. This is achieved by using methylamine (B109427) (CH3NH2) as the nucleophile. Methylamine attacks the electron-deficient carbon atom bearing the leaving group (typically a halogen). The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which can solvate the cation but not the amine nucleophile, thus enhancing its nucleophilicity. researchgate.net The use of a base like triethylamine (B128534) may be employed to neutralize the hydrofluoric acid generated as a byproduct. ichrom.com

Aromatic Nitration Reactions for Precursors

An alternative and widely used synthetic strategy is the electrophilic aromatic substitution on a precursor molecule that already contains the desired amine and fluoro-substituents. For the synthesis of this compound, the logical precursor is 3-fluoro-N-methylaniline . This compound undergoes nitration to introduce the nitro group at the correct position.

Aromatic nitration is classically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. smolecule.com Sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO2+). bloomtechz.comscirp.org This powerful electrophile attacks the electron-rich aromatic ring of the 3-fluoro-N-methylaniline precursor. The existing substituents on the ring—the activating methylamino group and the deactivating fluoro group—direct the incoming nitro group primarily to the ortho and para positions relative to the strongest activating group, the methylamino group.

Precise control of reaction conditions is critical during nitration to ensure high regioselectivity and to minimize the formation of unwanted byproducts from poly-nitration. The reaction is typically conducted at low temperatures, often between 0°C and 5°C, to manage the exothermic nature of the reaction and control the rate of substitution. The use of a diluent or solvent can also help to moderate the reaction. bloomtechz.com In the case of 3-fluoro-N-methylaniline, the powerful ortho-, para-directing ability of the methylamino group directs the nitronium ion to the C2, C4, and C6 positions. The C2 position is sterically unhindered and electronically activated, making it a favorable site for nitration to yield the desired this compound product.

Table 2: General Conditions for Aromatic Nitration

| Reaction Step | Reagents | Typical Temperature | Purpose | Reference |

|---|---|---|---|---|

| Nitronium Ion Generation | Conc. HNO₃ + Conc. H₂SO₄ | < 20°C | Formation of the electrophile (NO₂⁺) | smolecule.comscirp.org |

| Electrophilic Substitution | Aromatic Precursor + Nitrating Mixture | 0-10°C | Control regioselectivity, prevent poly-nitration | google.com |

Reduction of Nitro Groups for Amine Formation

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines. In the context of this compound synthesis, this step would typically involve the reduction of a dinitro precursor. Various reducing agents and catalytic systems are employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. nih.govnih.gov

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH4) and hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). nih.govnih.govunimi.it The Haber mechanism describes the stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. unimi.it The efficiency and rate of the reduction can be influenced by factors such as the catalyst, solvent, temperature, and pH. researchgate.netrsc.org For instance, the reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) is a well-studied example that highlights the effectiveness of various catalytic systems. nih.govnih.gov

Table 1: Catalytic Systems for the Reduction of 2-Nitroaniline

| Catalyst | Reducing Agent | Key Findings | Reference |

| Silica-supported gold nanoparticles | Sodium borohydride | Frequently reported for aqueous medium reduction. | nih.gov |

| Copper ferrite (B1171679) nanoparticles (CuFe2O4) | Sodium borohydride | Effective for the reduction of 2-nitroaniline to o-phenylenediamine. | nih.gov |

| CoMn2O4 NPs on lignin (B12514952) supported on FPS | Sodium borohydride | The cleavage of the B-H bond is the rate-determining step. | rsc.org |

| Iron filings | Hydrochloric acid | A traditional method used for the production of p-phenylenediamine (B122844) from p-nitroaniline. | google.com |

This table is for illustrative purposes and may not be exhaustive.

N-Methylation Reactions of Precursors

The introduction of a methyl group onto the nitrogen atom of an aniline (B41778) precursor is a critical step in forming this compound. Several methods exist for N-methylation, including reductive amination and transition metal-catalyzed reactions.

Reductive Amination with Formaldehyde (B43269)

Reductive amination is a widely used method for the N-methylation of primary amines. This reaction involves the condensation of the amine with formaldehyde to form an imine intermediate, which is then reduced in situ to the corresponding N-methyl amine. researchgate.netscribd.com A common reducing agent for this transformation is sodium borohydride or its derivatives. researchgate.net

One documented synthesis of 2-fluoro-N-methyl-5-nitroaniline starts with 2-fluoro-5-nitroaniline (B1294389) and paraformaldehyde in methanol (B129727). chemicalbook.com The reaction proceeds with the addition of sodium methoxide, followed by reduction with sodium borohydride, yielding the desired product. chemicalbook.com Another approach involves the reaction of 2-fluoro-5-nitro-aniline with an aqueous formaldehyde solution and sodium cyanoborohydride in methanol and acetic acid. chemicalbook.com

Palladium-Catalyzed N-Methylation using Methanol

Palladium-catalyzed N-methylation using methanol as both a C1 source and a hydrogen source represents a more atom-economical and environmentally friendly approach. sci-hub.seacs.org This method often proceeds via a "borrowing hydrogen" mechanism, where the catalyst facilitates the dehydrogenation of methanol to formaldehyde, which then reacts with the amine. acs.orgrsc.org The resulting imine is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen. acs.orguva.nl

Commercially available palladium on carbon (Pd/C) has been shown to be an effective catalyst for the N-methylation of anilines and nitroarenes using methanol. sci-hub.seacs.org The reaction conditions typically involve heating the amine with Pd/C and a base, such as potassium tert-butoxide (t-BuOK), in methanol. sci-hub.se This methodology has been successfully applied to a variety of substituted anilines. sci-hub.seresearchgate.net

Regioselective N-Methylation Strategies

Achieving regioselective N-methylation is crucial when the precursor molecule contains multiple reactive sites. In the case of substituted anilines, the electronic and steric properties of the substituents can influence the site of methylation. For 2-nitroanilines, direct methylation with agents like dimethyl sulfate (B86663) under phase-transfer catalysis (PTC) conditions has been shown to be highly selective for mono-N-methylation. tandfonline.comresearchgate.nettandfonline.com The presence of the ortho-nitro group is believed to play a role in directing the methylation to the amino group. tandfonline.com

The introduction of bulky substituents on the nitrogen atom can also direct electrophilic substitution to the para-position of the aniline ring. rsc.org While this is a C-alkylation, the principle of using steric hindrance to control regioselectivity is a valuable strategy in organic synthesis. For N-alkylation, the choice of catalyst and reaction conditions can also play a significant role in achieving the desired regioselectivity. For instance, certain iridium and ruthenium complexes have demonstrated high efficiency in the N-alkylation of anilines. nih.gov

Catalytic Approaches in Synthesis

Catalysis, particularly using palladium, plays a pivotal role in modern synthetic organic chemistry, enabling the efficient formation of carbon-nitrogen bonds.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of anilines and their derivatives. acs.orgnih.govrsc.orgresearchgate.net These reactions involve the coupling of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.gov This methodology offers a versatile route to construct the core structure of this compound, potentially by coupling a pre-methylated amine with a fluoronitrobenzene derivative or vice-versa.

The development of highly active and versatile catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of these reactions to include challenging substrates like hindered and electron-deficient anilines. bohrium.com The choice of ligand is critical for the success of the coupling reaction, influencing the catalytic activity and selectivity.

Intramolecular and Intermolecular N-Arylation

N-arylation reactions, which form a carbon-nitrogen bond between an amine and an aryl group, are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. acs.org Palladium-catalyzed N-arylation is a versatile method for constructing these bonds. acs.org Tandem processes involving intramolecular or intermolecular N-arylation of anilines can efficiently produce tricyclic aza-heterocycles in a single pot. acs.org For instance, an ortho-functionalized aniline can be coupled with an aryl halide, followed by an intramolecular C-N coupling to yield the desired heterocycle. acs.org Alternatively, sequential intermolecular aniline coupling and cyclization can achieve the same products. acs.org

While direct examples of intramolecular and intermolecular N-arylation specifically for the synthesis of this compound are not extensively detailed in the provided results, the principles of these reactions are widely applied in the synthesis of related nitroaniline derivatives. acs.orgnih.gov For example, the N-arylation of 2-aminopyridine (B139424) with 2-iodonitrobenzene is a key step in forming a nitroaniline intermediate. acs.org Similarly, the synthesis of 3-substituted Blatter radicals involves the N-arylation of 1-fluoro-2-nitrobenzene (B31998) with guanidines, followed by a base-promoted cyclization of the resulting N-arylguanidines. nih.gov These examples highlight the potential for N-arylation strategies in modifying and functionalizing nitroaniline scaffolds.

Coupling of Fluoroalkylamines with Aryl Halides

The palladium-catalyzed coupling of fluoroalkylamines with aryl halides presents a significant route to fluorinated anilines. nih.gov These products are valuable as the fluoroalkyl groups can enhance metabolic stability and binding affinity in pharmaceutical compounds. a2bchem.comnih.gov This method has been successfully applied to a range of aryl bromides and chlorides, demonstrating broad substrate scope and functional group tolerance. nih.govscience.gov The use of a weaker base like potassium phenoxide (KOPh) is often preferred, as the fluoroalkylaniline products can be unstable under the typically harsh conditions of C-N coupling reactions. nih.govscience.gov

A general method for the palladium-catalyzed coupling of ammonia with various aryl halides to produce primary arylamines has also been established, showcasing the versatility of this catalytic system. science.gov While specific data on the direct coupling of a fluoroalkylamine to form this compound is not explicitly provided, the established methodologies for the synthesis of fluorinated anilines through palladium-catalyzed cross-coupling reactions are highly relevant. nih.govscience.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reactants | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Fluoroalkylamines + Aryl Bromides/Chlorides | AdBippyPhos/[Pd(allyl)Cl]2, KOPh | Fluorinated Anilines | Mild conditions, low catalyst loading. nih.gov | nih.gov |

| Ammonia + Aryl Chlorides/Bromides/Iodides/Sulfonates | Pd[P(o-tol)3]2/CyPF-t-Bu | Primary Arylamines | High yields for a variety of aryl electrophiles. science.gov | science.gov |

| 2-Aminopyridine + 2-Iodonitrobenzene | Pd(OAc)2/L6 | Nitroaniline Intermediate | Requires a weak base due to the nitro group. acs.org | acs.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of nitroaniline derivatives aims to reduce environmental impact by using less hazardous substances and more efficient reaction conditions.

Microwave-Assisted Reactions

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of nitroaniline derivatives. smolecule.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields with fewer side products. smolecule.comresearchgate.netacgpubs.org For instance, the synthesis of 5-alkylamino-2-nitroanilines via nucleophilic aromatic substitution has been achieved in 5-35 minutes with yields ranging from 55-93% under microwave irradiation. smolecule.com This method often allows for solvent-free conditions, further enhancing its green credentials. smolecule.com Microwave-assisted synthesis has also been successfully employed in the preparation of fluorinated benzimidazoles from 5-fluoro-2-nitroaniline, demonstrating its applicability to fluorinated compounds. researchgate.net An efficient approach to synthesizing nitroanilines and aminopyridines from halogenated nitrobenzenes or nitropyridines using microwave irradiation has been developed, highlighting its broad substrate scope and excellent product yields. clockss.org

Solvent-Free Approaches

Solvent-free synthesis is a key principle of green chemistry, aiming to eliminate the use of often hazardous and environmentally damaging organic solvents. Several synthetic methods for nitroaniline derivatives have been adapted to be performed without a solvent. For example, a metal- and solvent-free synthesis of aniline-based triarylmethanes has been achieved using a Brønsted acidic ionic liquid as a catalyst. rsc.org In this method, reactions are carried out at elevated temperatures without any solvent, leading to the desired products. rsc.org Additionally, a copper-catalyzed protocol for the synthesis of 2-benzimidazolones from 2-nitroanilines has been developed under solvent-free conditions, using an environmentally benign reducing agent. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced waste generation, aligning well with the principles of green chemistry. researchgate.netdoi.org In the context of nitroaniline chemistry, heterogeneous catalysts have been employed for various transformations. For instance, the selective hydrogenation of functionalized nitroarenes to anilines is a significant industrial process where heterogeneous catalysts play a crucial role. researchgate.net Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for N-methylation reactions of nitroarenes and amines. sci-hub.se Furthermore, the synthesis of benzimidazole (B57391) derivatives, which can be derived from nitroanilines, has been achieved using a variety of heterogeneous catalysts, including metal-organic frameworks and nanoparticles. doi.org These catalysts facilitate condensation and cyclization reactions under often milder and more environmentally friendly conditions. doi.orgacs.org

Ultrasound Reactions

Ultrasound-assisted synthesis utilizes acoustic cavitation to promote chemical reactions, often leading to shorter reaction times, milder conditions, and improved yields. scirp.orgias.ac.in This technique has been applied to various organic transformations, including nitration and chlorination of aromatic compounds. scirp.orgscispace.com For example, the nitration of aromatic compounds has been accelerated using ultrasound irradiation, reducing reaction times from hours to minutes. scirp.org Similarly, the synthesis of chromeno[4,3-b]quinolin-6-ones from anilines has been efficiently achieved under ultrasound conditions in ethanol, providing high yields in a short time without the need for a catalyst. ias.ac.in While specific examples for the direct synthesis of this compound using ultrasound are not provided, the general applicability of this green technique to reactions involving anilines and nitroaromatics suggests its potential in this area. ias.ac.intandfonline.com

Table 2: Green Chemistry Approaches in the Synthesis of Nitroaniline Derivatives

| Green Chemistry Principle | Methodology | Example Application | Key Advantages | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of 5-alkylamino-2-nitroanilines | Reduced reaction times (5-35 min), high yields (55-93%). smolecule.com | smolecule.com |

| Waste Prevention | Solvent-Free Approaches | Synthesis of aniline-based triarylmethanes | Eliminates the need for organic solvents. rsc.org | rsc.org |

| Catalysis | Heterogeneous Catalysis | N-methylation of nitroarenes using Pd/C | Catalyst is easily separable and reusable. sci-hub.se | sci-hub.se |

| Alternative Energy Source | Ultrasound Reactions | Synthesis of chromeno[4,3-b]quinolin-6-ones | Shorter reaction times, high yields, catalyst-free. ias.ac.in | ias.ac.in |

Biocatalysis

The application of biocatalysis in the synthesis of nitroaromatic compounds, including derivatives like this compound, represents a growing field of interest aimed at developing more sustainable and selective chemical processes. nih.gov While specific enzymatic synthesis routes for this compound are not extensively documented in current literature, the principles of biocatalytic reactions on analogous structures provide a foundational understanding of potential pathways.

Enzymatic nitration of aromatic rings is a key area of exploration. acs.org Enzymes such as peroxidases and monooxygenases have demonstrated the ability to catalyze nitration reactions under mild conditions. For instance, horseradish peroxidase (HRP) has been shown to nitrate (B79036) aniline, indicating that amino groups can activate the aromatic ring sufficiently for enzymatic nitration. acs.org This suggests a potential biocatalytic route starting from an N-methylated aniline precursor. The reaction typically utilizes a source of nitrogen, like nitrite (B80452), and an oxidizing agent, such as hydrogen peroxide, with the enzyme facilitating the selective introduction of the nitro group onto the aromatic ring.

Another potential biocatalytic approach involves the use of halohydrin dehalogenases (HHDHs). These enzymes have been reported to catalyze nucleophilic substitution reactions, including the introduction of a nitro group from nitrite onto an epoxide. acs.org While this is a non-oxidative pathway, its application to the synthesis of this compound would require a suitably functionalized substrate. The use of enzymes in organic synthesis is attractive due to their high selectivity (chemo-, regio-, and enantioselectivity) and operation under environmentally benign conditions, positioning biocatalysis as a promising, albeit currently underexplored, methodology for the synthesis of complex nitroanilines. nih.govacs.org

Reaction Mechanisms and Kinetics

The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing nitro group, the electron-donating N-methylamino group, and the halogen substituent. These groups dictate the mechanisms and kinetics of the compound's participation in various organic reactions. a2bchem.com

Nucleophilic Aromatic Substitution Mechanisms (SNA_r_)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of this compound and its derivatives. a2bchem.comtandfonline.com The mechanism is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. tandfonline.comlibretexts.org In the synthesis of this compound, a common precursor is a di-substituted benzene (B151609) ring with a fluorine atom and a nitro group.

The SNAr mechanism proceeds via a two-step addition-elimination process: libretexts.org

Addition of the Nucleophile: A nucleophile, such as methylamine (CH₃NH₂), attacks the carbon atom bearing the leaving group (fluorine). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgsmolecule.com The strong electron-withdrawing effect of the nitro group at the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance delocalization. libretexts.orgsmolecule.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast subsequent step where the leaving group (fluoride ion) is expelled. smolecule.com

The presence of the nitro group ortho to the fluorine atom significantly activates the ring towards nucleophilic attack, making the SNAr reaction an efficient method for introducing the methylamino group. libretexts.orgsmolecule.com

Electrophilic Aromatic Substitution Mechanisms

Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking a strong electrophile (E⁺). This is the slow, rate-determining step that breaks the aromaticity and forms a resonance-stabilized carbocation intermediate, sometimes referred to as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This fast step restores the aromatic π-system. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the existing substituents. The N-methylamino group is an activating, ortho-, para-director, while the fluoro group is deactivating but also an ortho-, para-director. Conversely, the nitro group is a strong deactivating, meta-director. The outcome of an EAS reaction on this compound would depend on the reaction conditions and the nature of the electrophile, with the directing effects of the substituents competing to determine the position of the incoming electrophile.

Mechanisms of Nitro Group Reduction

The reduction of the nitro group is a fundamental transformation of nitroanilines, yielding the corresponding diamines which are valuable synthetic intermediates. msu.edu The reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or dissolving metals in acid (e.g., Sn, Fe, or Zn in HCl). msu.edumasterorganicchemistry.com

The mechanism of catalytic hydrogenation generally involves the following stages on the catalyst surface: orientjchem.org

Adsorption of the nitro compound onto the catalyst.

Stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO).

Further reduction to a hydroxylamino group (-NHOH).

Final reduction to the amino group (-NH₂).

An alternative "condensation" pathway can also occur, where the intermediate nitroso and hydroxylamine species condense to form an azoxy compound, which is then further reduced to azo, hydrazo, and finally the amine products. unimi.it The specific pathway and reaction kinetics are influenced by the catalyst, solvent, temperature, and pressure. orientjchem.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; a common and clean method. masterorganicchemistry.com |

| Fe, Sn, or Zn in HCl | Dissolving metal reduction; widely used in laboratory synthesis. masterorganicchemistry.com |

| SnCl₂ | A mild reducing agent, can be used in non-aqueous systems. masterorganicchemistry.com |

N-Alkylation Mechanisms

N-alkylation mechanisms are relevant for the synthesis of this compound from its primary amine precursor, 5-fluoro-2-nitroaniline. Two common mechanisms for N-methylation are direct alkylation and reductive amination.

Direct Alkylation: This involves the reaction of the primary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. smolecule.com The mechanism is a standard nucleophilic substitution (SN2) where the nitrogen atom's lone pair attacks the electrophilic carbon of the alkylating agent, displacing the halide. The base is required to neutralize the proton generated from the amine.

Reductive Amination: This is a two-step process that is often performed in one pot. It involves:

The reaction of the primary amine (5-fluoro-2-nitroaniline) with an aldehyde or ketone (e.g., formaldehyde or paraformaldehyde) to form an intermediate imine or enamine. chemicalbook.com

The in-situ reduction of this intermediate with a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the N-methylated amine. chemicalbook.com

Acid catalysis can also be employed for N-alkylation reactions of arylamines. acs.org The choice of method depends on the substrate's reactivity and the desired selectivity, as over-alkylation to form a tertiary amine can be a competing side reaction.

Computational Chemistry and Theoretical Investigations of 5 Fluoro N Methyl 2 Nitroaniline

Density Functional Theory (DFT) Studies

No published data available.

No published data available.

No published data available.

No published data available.

No published data available.

No published data available.

Global Chemical Descriptors and Reactivity

Theoretical studies on nitroaniline derivatives often employ DFT to calculate global chemical descriptors, which provide insights into the molecule's reactivity and stability. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a study of 5-nitro-2-fluoroaniline, the HOMO-LUMO energy gap was calculated to be 3.874 eV using DFT (B3LYP) and 8.248 eV with the Hartree-Fock (HF) method. bwise.kr A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Other key descriptors that would be calculated for 5-fluoro-N-methyl-2-nitroaniline include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Hypothetical Global Chemical Descriptors for this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual data.)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Energy Gap | ΔE | ELUMO - EHOMO | - |

| Ionization Potential | I | -EHOMO | - |

| Electron Affinity | A | -ELUMO | - |

| Electronegativity | χ | (I + A) / 2 | - |

| Chemical Hardness | η | (I - A) / 2 | - |

| Chemical Softness | S | 1 / (2η) | - |

| Electrophilicity Index | ω | χ2 / (2η) | - |

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational studies often use models like the Polarizable Continuum Model (PCM) to simulate these effects. For nitroaniline derivatives, an increase in solvent polarity can lead to changes in the electronic structure and spectroscopic properties. For example, studies on related molecules have shown that the dipole moment can increase in more polar solvents. In the case of 5-nitro-2-fluoroaniline, the calculated dipole moment was approximately 4.53 D (DFT) and 4.28 D (HF) in the gas phase. bwise.kr It would be expected that in polar solvents, these values would be higher due to stabilization of the charge-separated resonance structures.

Table 2: Hypothetical Solvent Effects on the Dipole Moment of this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual data.)

| Solvent | Dielectric Constant (ε) | Hypothetical Dipole Moment (D) |

| Gas Phase | 1 | - |

| Toluene | 2.38 | - |

| Dichloromethane | 8.93 | - |

| Ethanol | 24.55 | - |

| Water | 80.1 | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound, including its conformational flexibility and interactions with surrounding molecules in a condensed phase. Such simulations would model the atomic motions over time, offering insights into vibrational dynamics and intermolecular interactions that are not captured by static quantum chemical calculations. At present, no MD simulation studies have been published for this specific compound.

Quantum Chemical Calculations of Non-Linear Optical (NLO) Properties

Nitroaniline derivatives are of significant interest for their potential applications in non-linear optics. Computational methods are essential for predicting and understanding their NLO properties.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. It can be calculated using quantum chemical methods such as DFT and time-dependent DFT (TD-DFT). For nitroaniline compounds, the presence of electron-donating (amino) and electron-withdrawing (nitro) groups connected by a π-conjugated system is crucial for a large β value. The fluorine and methyl substituents on this compound would further modulate these properties. While calculations exist for other nitroanilines, specific values for this compound are not available.

The NLO response of a molecule is intrinsically linked to its electronic structure. A large first hyperpolarizability is typically associated with a significant intramolecular charge transfer from the electron-donating group to the electron-accepting group upon electronic excitation. A smaller HOMO-LUMO gap can also be indicative of a larger β value. The specific arrangement of the fluoro, methyl, and nitro groups on the aniline (B41778) ring would determine the extent of this charge transfer and, consequently, the magnitude of the NLO response.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Crystal structure determination, typically through X-ray diffraction, provides definitive information about these interactions. For the related compound 2-fluoro-5-nitroaniline (B1294389), the crystal packing is stabilized by C—H⋯O and N—H⋯O hydrogen bonds, which form double chains in the crystal lattice. researchgate.net In the case of 5-methyl-2-nitroaniline, N—H⋯O hydrogen bonds link the molecules into tape-like structures. nih.gov For this compound, the presence of the N-methyl group would preclude N-H⋯O hydrogen bonding, but C-H⋯O and C-H⋯F interactions, as well as π-π stacking, would likely play a significant role in its crystal packing. However, without experimental crystallographic data, the precise nature of these interactions remains speculative.

Hydrogen Bonding (Intramolecular and Intermolecular)

Hydrogen bonding plays a crucial role in determining the structure, stability, and reactivity of molecules. In this compound, the potential for both intramolecular and intermolecular hydrogen bonds is significant due to the presence of the amino (-NHCH₃), nitro (-NO₂), and fluoro (-F) groups.

Intramolecular Hydrogen Bonding:

A prominent feature in 2-nitroanilines is the formation of an intramolecular hydrogen bond between the amino hydrogen and an oxygen atom of the ortho-nitro group, creating a stable six-membered ring structure. In the case of this compound, a similar N-H···O bond is expected to be a dominant feature of its conformational preference.

Furthermore, the presence of a fluorine atom introduces the possibility of a weaker N-H···F intramolecular hydrogen bond. While organic fluorine is generally considered a weak hydrogen bond acceptor, studies on other fluorinated anilines have shown that such interactions can occur, particularly when the geometry of the molecule forces the N-H and F groups into close proximity. nih.govescholarship.orgresearchgate.netrsc.org The strength of these hydrogen bonds can be evaluated computationally through methods like Density Functional Theory (DFT), which can calculate bond energies, bond lengths, and vibrational frequencies.

| Potential Intramolecular Hydrogen Bonds in this compound (Hypothetical) | |

| Donor | Acceptor |

| N-H (amino) | O (nitro) |

| N-H (amino) | F (fluoro) |

This table is illustrative and based on the functional groups present in the molecule.

Intermolecular Hydrogen Bonding:

In the solid state, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing of this compound. The remaining oxygen atom of the nitro group and the fluorine atom can act as hydrogen bond acceptors for the N-H group of neighboring molecules. This can lead to the formation of complex hydrogen-bonded networks, such as chains or dimers.

π-π Stacking Interactions

Aromatic rings, like the benzene (B151609) ring in this compound, can engage in π-π stacking interactions. These non-covalent interactions are crucial in the packing of aromatic molecules in crystals and in the binding of molecules to biological targets. The electron-withdrawing nature of the nitro and fluoro groups and the electron-donating nature of the N-methylamino group create a polarized aromatic system, which can influence the geometry and strength of these stacking interactions. Typically, π-π stacking can occur in a face-to-face or a parallel-displaced arrangement. Computational studies on related aromatic compounds often use quantum chemical calculations to determine the preferred stacking geometries and their interaction energies.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.goviucr.orgresearchgate.netnih.govamasya.edu.tr This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.

For a molecule like this compound, Hirshfeld surface analysis would likely reveal the following key interactions:

H···O contacts: Corresponding to the N-H···O hydrogen bonds, these would appear as prominent red regions on the dnorm map.

H···H contacts: These are generally the most abundant contacts and represent van der Waals forces.

H···F contacts: These would indicate the presence of C-H···F or N-H···F interactions.

C···H contacts: These are indicative of C-H···π interactions.

| Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) | |

| Contact Type | Predicted Percentage Contribution |

| H···O | High |

| H···H | High |

| H···F | Moderate |

| C···H | Moderate to Low |

This table is illustrative and based on analyses of similar nitroaniline compounds.

Conformational Analysis and Potential Energy Surface Scanning

The presence of rotatable bonds in this compound, specifically the C-N bonds of the amino and nitro groups, and the N-CH₃ bond, means that the molecule can adopt various conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. colostate.eduaip.orglumenlearning.comyoutube.comchemistrysteps.com

A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more torsional angles. For this compound, a PES scan would likely focus on the rotation around the C-N(H)CH₃ bond and the C-NO₂ bond.

The results of such an analysis would reveal the most stable conformation, which is expected to be the one that maximizes the intramolecular N-H···O hydrogen bond and minimizes steric repulsion between the N-methyl group and the nitro group. The planarity of the molecule is also a key factor, as conjugation between the amino and nitro groups through the benzene ring contributes to stability. DFT calculations are well-suited for performing these types of analyses, providing valuable insights into the molecule's flexibility and preferred shapes.

Spectroscopic Characterization Techniques for 5 Fluoro N Methyl 2 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-fluoro-N-methyl-2-nitroaniline. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides a detailed map of the molecular structure.

In the ¹H NMR spectrum of anilines, the chemical shifts and coupling patterns of the aromatic protons are highly informative. For a related compound, 4-fluoro-2-nitro-N-methylaniline, aromatic protons typically resonate in the range of δ 7.2–8.1 ppm, while the N-methyl group protons show a distinct signal between δ 3.0 and 3.2 ppm. The amino proton (N-H) signal is also characteristic and its chemical shift can be influenced by solvent and concentration.

The substitution pattern on the benzene (B151609) ring of this compound—with a nitro group ortho to the methylamino group and a fluorine atom meta to it—dictates a specific splitting pattern for the three aromatic protons. The proton sandwiched between the fluorine and methylamino groups would appear as a triplet of doublets, while the other two protons would show doublet of doublets patterns due to coupling with each other and the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.50 - 8.20 | m | - |

| N-H | 8.00 - 8.50 (broad) | s | - |

Note: Predicted values are based on data for analogous compounds. Actual experimental values may vary. 'd' denotes doublet, 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The electron-withdrawing effects of the nitro group and the fluorine atom, along with the electron-donating nature of the methylamino group, significantly influence the chemical shifts of the aromatic carbons. The carbon atom bonded to the nitro group (C2) is expected to be significantly deshielded, appearing at a high chemical shift. Conversely, the carbons ortho and para to the electron-donating amino group would be more shielded. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Data for the related compound N-methyl-2-nitroaniline shows characteristic peaks for the aromatic carbons and the methyl carbon. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 158.0 - 162.0 (d, ¹JC,F ≈ 240-250 Hz) |

| C-NHCH₃ | 145.0 - 149.0 |

| C-NO₂ | 135.0 - 139.0 |

| Aromatic CH | 105.0 - 130.0 |

Note: Predicted values are based on data for analogous compounds and known substituent effects. 'd' denotes doublet.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgmagritek.com The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for fluoroaromatic compounds, generally between -110 and -140 ppm. icpms.cz The exact shift is influenced by the electronic effects of the other substituents on the ring. The ¹⁹F signal will appear as a multiplet due to coupling with the adjacent aromatic protons. This technique is particularly useful for confirming the position of the fluorine substituent on the aromatic ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. dergipark.org.tr

N-H Stretch: A characteristic sharp band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1385 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the range of 1100-1250 cm⁻¹.

Computational studies and experimental data on similar molecules like 2-nitroaniline (B44862) and its derivatives help in the precise assignment of these vibrational modes. researchgate.netresearchgate.net

Table 3: Characteristic IR/FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1335 - 1385 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1340 |

Note: These are typical ranges and actual peak positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic system, in conjugation with the electron-donating methylamino group and the electron-withdrawing nitro group, gives rise to characteristic absorption maxima (λmax). For related compounds like 4-methyl-2-nitroaniline, distinct absorption peaks are observed that are influenced by the electronic nature of the substituents. researchgate.net The presence of these chromophores makes the compound colored, typically appearing as a yellow or orange solid.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of this compound is 170.14 g/mol . nih.gov In electron impact ionization mass spectrometry, the fragmentation of nitroaniline isomers is often characterized by the loss of specific neutral fragments. researchgate.netresearchgate.net

A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂). researchgate.netresearchgate.net The fragmentation patterns can also help differentiate between isomers. For example, studies on 2-fluoro-5-nitroaniline (B1294389) and 4-fluoro-3-nitroaniline (B182485) have shown that while they produce similar fragment ions, the relative intensities of key fragments can be used for positive identification, often influenced by an ortho effect between the fluorine and amino substituents. researchgate.net For aliphatic amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for determining the elemental composition of a molecule and confirming its identity. For this compound (C₇H₇FN₂O₂), the calculated exact mass is 170.04915563 Da. nih.gov HRMS is routinely used in the characterization of newly synthesized derivatives to confirm that the desired product has been obtained. bohrium.comnih.govmdpi.com This technique uses methods like electrospray ionization (ESI) to generate molecular ions, such as the [M+H]⁺ adduct, allowing for precise mass determination and structural validation. nih.gov

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Exact Mass | 170.04915563 Da |

Source: PubChem CID 22905774 nih.gov

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It is invaluable for understanding the molecular geometry, conformation, and intermolecular interactions that dictate the properties of materials in the solid state. uhu-ciqso.es

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The analysis of 2-fluoro-5-nitroaniline reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net In its structure, the dihedral angle between the nitro group and the benzene ring is 3.68 (2)°. An intramolecular N—H⋯F hydrogen bond is observed. The crystal packing is further stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds. researchgate.net Similarly, the crystal structure of 4-fluoro-N-methyl-N-nitroaniline shows that the nitramine group is significantly twisted relative to the aromatic ring. iucr.org Such detailed structural information is crucial for understanding structure-property relationships. uhu-ciqso.es

Table 3: Crystallographic Data for the Isomer 2-Fluoro-5-nitroaniline

| Parameter | Value |

| Chemical Formula | C₆H₅FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967 (9) |

| b (Å) | 3.7503 (3) |

| c (Å) | 14.4539 (10) |

| β (°) | 102.143 (3) |

| Volume (ų) | 645.42 (8) |

| Z | 4 |

Source: IUCrData researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline phases of a material. It is particularly useful for identifying the bulk crystalline form of a compound and can be used to distinguish between different polymorphs. researchgate.neticdd.com While single crystals are required for SC-XRD, PXRD can be performed on a polycrystalline powder. rsc.org The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. Any new crystalline form of a compound will produce a unique PXRD pattern. google.com This technique is essential in materials science and pharmaceutical development for characterizing the final product and ensuring phase purity.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to investigate the thermal stability, phase transitions, and decomposition behavior of materials. semanticscholar.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. google.complos.org It is used to determine melting points, glass transitions, and enthalpies of reaction. scispace.com For nitroaniline derivatives, DSC curves typically show a sharp endothermic peak corresponding to the melting point. researchgate.net For example, a study on a fluoro-N-acylhydrazide derivative showed a single endothermic event at 190.47°C, which was attributed to the solid-liquid phase transition (melting). plos.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides information about the thermal stability and decomposition profile of a compound. semanticscholar.orgplos.org The TGA curve for the aforementioned fluoro-N-acylhydrazide derivative indicated that weight loss began at 224°C, showing its stability up to that temperature. plos.org The thermal decomposition of nitroaniline compounds is an exothermic process that can be hazardous, and these analytical methods are crucial for assessing thermal risks. scispace.comresearchgate.net

Derivatization Strategies and Functionalization of 5 Fluoro N Methyl 2 Nitroaniline

Modifications at the Amino Group

The N-methylamino group in 5-fluoro-N-methyl-2-nitroaniline is a key site for functionalization, enabling the introduction of diverse structural motifs through various reactions.

Acylation and Amidation Reactions

Acylation and amidation reactions at the secondary amine of anilines are fundamental transformations in organic synthesis. These reactions involve the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. While specific studies on the acylation and amidation of this compound are not extensively detailed in the provided results, the general reactivity of anilines suggests its capability to undergo these transformations. For instance, the acylation of weakly nucleophilic fluorinated anilines has been successfully achieved in high yields. rsc.org The reaction of anilines with esters, a common method for amidation, can be promoted by bases like potassium t-butoxide in solvents such as DMSO. rsc.org

The synthesis of various amides has been achieved through different catalytic methods. Nickel-based nanocatalysts have been employed for the amidation of nitro compounds, where the nitro group is first reduced and then the resulting amine reacts with an ester. nih.gov This one-pot reaction tolerates various functional groups. nih.gov Another approach involves the use of functionalized tetrazoles as latent active esters for amide bond formation. nih.gov However, this method showed limited success with electron-deficient anilines like 4-nitroaniline. nih.gov

A patented method describes a condensation amidation process using acryloyl chloride to form an amide bond with a related complex aniline (B41778) derivative. google.com This highlights the industrial relevance of amidation reactions in the synthesis of complex molecules.

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary or secondary amine with an aldehyde or a ketone. While the N-methylamino group of this compound is a secondary amine, the formation of a traditional Schiff base at this position is not typical. However, related aniline derivatives readily undergo Schiff base formation. For example, 2-fluoro-5-nitroaniline (B1294389) has been used in the synthesis of organotellurium and organomercury compounds where Schiff base formation is a key step. researchgate.net In these reactions, the primary amino group of 2-fluoro-5-nitroaniline reacts with aldehydes like 4-hydroxy benzaldehyde (B42025) to form an azomethine (Schiff base) linkage. researchgate.net The synthesis of novel Schiff bases from various aromatic amines and aldehydes is a well-established field, with applications in medicinal chemistry. researchgate.netijtsrd.comjptcp.com

Urea (B33335) Derivatives Synthesis

Urea derivatives are an important class of compounds, with many exhibiting significant biological activities. The synthesis of diaryl ureas often involves the reaction of an aniline with an isocyanate or a carbamate. researchgate.netdergipark.org.tr A common strategy involves the reaction of an aniline with triphosgene (B27547) to form an in-situ isocyanate, which then reacts with another aniline to form the urea. dergipark.org.tr For instance, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea was synthesized from 2-nitroaniline (B44862) and 3,5-difluoroaniline (B1215098) using triphosgene. dergipark.org.tr

Another synthetic route to diaryl ureas involves the reaction of an aminophenoxy-quinoxalinedione with appropriate isocyanates or carbamates. researchgate.net This multi-step synthesis highlights the versatility of aniline derivatives in constructing complex urea-containing molecules.

Transformations Involving the Nitro Group

The nitro group of this compound is another key functional handle that can be readily transformed into other functional groups, significantly expanding the synthetic utility of this compound.

Reduction to Amino Group

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties of the aromatic ring and opening up new avenues for further functionalization.

Several methods are available for the reduction of nitroarenes. A common laboratory and industrial method involves the use of metals in the presence of an acid. For example, a patented process describes the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline using iron in the presence of acetic acid or hydrochloric acid. google.com Another method employs sodium dithionite (B78146) (Na2S2O4) for the reduction of a nitro group in the synthesis of quinoxalindione derivatives. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon is also a highly effective method for nitro group reduction.

The resulting aniline can then undergo a variety of reactions, including diazotization, acylation, and condensation reactions, to build more complex molecular architectures.

Nitrosation and Nitramine Formation

The secondary amine in N-substituted anilines can react with nitrosating agents to form N-nitrosamines. acs.org These compounds are of interest due to their reactivity and have been studied for their potential synthetic applications. acs.org N-nitrosamines can be oxidized to the corresponding nitramines using reagents like peroxytrifluoroacetic acid or nitric acid. nih.gov Photolysis of N-nitrosamines can also lead to the formation of nitramines. nih.gov While specific examples of nitrosation and nitramine formation with this compound were not found in the provided search results, the general reactivity of N-methylanilines suggests that it could undergo these transformations.

Reactions at the Fluoro Position

The fluorine atom at the 5-position of this compound is a key site for functionalization, primarily through nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the structure of this compound. In this reaction, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. smolecule.com This stabilization lowers the activation energy for the nucleophilic attack, making the substitution more favorable. masterorganicchemistry.com

The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.com

A variety of nucleophiles can be employed in the SNAr of this compound, leading to a wide range of derivatives. For instance, amines can be used to introduce new amino groups at the 5-position. tandfonline.comtandfonline.com This is a common strategy for building more complex molecular scaffolds.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Various aliphatic amines | N5-Alkyl-N1-methyl-2-nitrobenzene-1,5-diamine derivatives | nih.gov |

| 5-Fluoro-2-nitroaniline (B53378) | Ethanolamine | 5-(2-Hydroxyethylamino)-2-nitroaniline | tandfonline.com |

Cyclization Reactions for Heterocycle Formation

The functional groups present in this compound and its derivatives make it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the nitro and amino groups, or functional groups introduced via SNAr at the fluoro position.

Benzoxazole (B165842) derivatives can be synthesized from precursors derived from this compound. A general method involves the reaction of a 2-aminophenol (B121084) derivative with a suitable cyclizing agent. mdpi.com For instance, the nitro group of a 5-substituted-2-nitroaniline can be reduced to an amino group, which can then react with a carboxylic acid or its derivative to form an amide linkage. Subsequent intramolecular cyclization, often under acidic or thermal conditions, leads to the formation of the benzoxazole ring. mdpi.com

Another approach involves the condensation of an o-aminophenol with a benzoyl chloride derivative. researchgate.net While not directly starting from this compound, this highlights a common strategy for benzoxazole synthesis that could be adapted for its derivatives. The key step is the formation of an intermediate that can undergo intramolecular cyclization to yield the benzoxazole core. arabjchem.orgresearchgate.net

The synthesis of pyrimidine (B1678525) derivatives can be achieved through various multi-component reactions. growingscience.comuobaghdad.edu.iq While direct synthesis from this compound is not extensively documented in the provided results, its derivatives can serve as key intermediates. For example, an aniline derivative can react with a β-dicarbonyl compound and a source of nitrogen, such as urea or thiourea, in a Biginelli-type reaction to form a dihydropyrimidine. researchgate.net

In a different strategy, a substituted aniline can be reacted with other building blocks to construct the pyrimidine ring. For instance, an intermediate derived from 4-fluoro-2-methoxy-5-nitroaniline (B580436) was reacted with various aliphatic amines and subsequently reduced and acylated to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov This multi-step synthesis demonstrates how a substituted nitroaniline can be elaborated into a complex heterocyclic system.

Quinoline (B57606) derivatives can be prepared using the Skraup reaction or its modifications, which involve the reaction of an aniline with glycerol, an α,β-unsaturated aldehyde, or a ketone in the presence of an acid and an oxidizing agent. researchgate.netrsc.org A modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline (B1360405) has been used to synthesize 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for other compounds. researchgate.net This demonstrates the utility of substituted nitroanilines in constructing the quinoline ring system.

Another approach involves a one-pot synthesis from anilines and methyl vinyl ketone using a dual catalyst system. google.com While this example uses different anilines, the principle could be applied to derivatives of this compound. The reaction typically involves the initial formation of a β-amino ketone, followed by cyclization and aromatization to give the quinoline product.

Table 2: Synthesis of Quinoline Derivatives

| Aniline Precursor | Reaction Type | Product | Reference |

|---|---|---|---|

| 5-Fluoro-4-methoxy-2-nitroaniline | Modified Skraup Reaction | 5-Fluoro-6-methoxy-8-nitroquinoline | researchgate.net |

| 3-Nitroaniline | One-pot reaction with methyl vinyl ketone | Nitro-4-methylquinoline | google.com |

The synthesis of triazole derivatives often involves the construction of the triazole ring from a precursor containing a hydrazine (B178648) or an azide (B81097) functional group. scispace.comfrontiersin.org While direct synthesis from this compound is not explicitly detailed, its derivatives can be converted into the necessary precursors. For example, the amino group of an aniline derivative can be diazotized and then converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne to form a 1,2,3-triazole.

Alternatively, a carbohydrazide (B1668358) derivative can be reacted with carbon disulfide and then hydrazine hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring. semanticscholar.org This strategy was used to synthesize quinoline derivatives bearing a triazole moiety. Another method involves the ring-opening of an aryl triazole followed by cyclization to form indole (B1671886) derivatives, showcasing the versatility of the triazole ring in synthetic transformations. mdpi.comresearchgate.net The formation of triazoles can also be achieved by heating aniline derivatives with N,N-dimethylformamide azine dihydrochloride. nih.gov

Compound Names Mentioned in this Article

Introduction of Organometallic Moieties (e.g., Mercuration, Telluration)

The introduction of mercury (mercuration) and tellurium (telluration) into the aromatic ring of nitroaniline derivatives is a well-established method for creating organometallic compounds with potential applications in synthesis and materials science. These reactions typically proceed via electrophilic substitution, where the position of substitution is guided by the existing functional groups on the aromatic ring.

The mercuration of 2-fluoro-5-nitroaniline has been successfully demonstrated and provides a template for the analogous reaction with this compound. The reaction of 2-fluoro-5-nitroaniline with mercuric acetate (B1210297) in refluxing ethanol, followed by treatment with sodium chloride, yields (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride. In this reaction, the mercury atom is directed to the position ortho to the activating amino group and meta to the deactivating nitro group.

Table 1: Mercuration of 2-Fluoro-5-nitroaniline

| Reactant | Reagents | Product | Yield |

| 2-Fluoro-5-nitroaniline | 1. Mercuric acetate, Ethanol, reflux2. Sodium chloride, Methanol (B129727) | (4-Amino-5-fluoro-2-nitrophenyl)mercury(II) chloride | 86% |

Data derived from studies on the analogue compound, 2-fluoro-5-nitroaniline.

This organomercury derivative serves as a versatile intermediate for further functionalization, including the introduction of tellurium moieties.

Organotellurium compounds can be synthesized from the corresponding organomercury derivatives. The reaction of (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride with tellurium(IV) tetrabromide in dry dioxane results in the formation of 2-fluoro-5-nitro-4-(tribromo-λ⁴-tellanyl)aniline. This reaction proceeds via an electrophilic substitution where the mercury group is replaced by the tellurium tribromide moiety.

Further derivatization is possible. For instance, the reaction of (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide with 4-hydroxyphenyl mercury(II) chloride can lead to the formation of asymmetrical diaryltellurium(IV) dibromide.

Table 2: Telluration of Functionalized 2-Fluoro-5-nitroaniline Derivatives

| Reactant | Reagent | Product | Yield |

| (4-Amino-5-fluoro-2-nitrophenyl)mercury(II) chloride | Tellurium(IV) tetrabromide, Dioxane | 2-Fluoro-5-nitro-4-(tribromo-λ⁴-tellanyl)aniline | 63% |

Data derived from studies on the analogue compound, 2-fluoro-5-nitroaniline.

These organotellurium compounds can undergo further reactions, such as reduction with hydrazine hydrate to yield the corresponding diaryl ditellurides or diaryl tellurides, expanding the library of accessible derivatives. The presence of the reactive tellurium center allows for a variety of subsequent transformations, making these compounds valuable synthons in organic chemistry.

Given the electronic similarities between 2-fluoro-5-nitroaniline and this compound, it is anticipated that the N-methylated compound would undergo similar mercuration and telluration reactions, affording the corresponding organometallic derivatives with the organometallic moiety at the same ring position.

Advanced Applications and Research Frontiers of 5 Fluoro N Methyl 2 Nitroaniline Derivatives

Medicinal Chemistry and Pharmaceutical Development

The inherent structural features of 5-fluoro-N-methyl-2-nitroaniline make it a key building block in the synthesis of complex organic molecules with potential therapeutic value. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the nitro and methylamino groups offer reactive sites for further chemical transformations. a2bchem.com

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. a2bchem.comsmolecule.com Its versatile chemical nature allows for a variety of reactions, including nucleophilic substitution and reduction of the nitro group, enabling the introduction of diverse functional groups to create novel drug candidates. a2bchem.comchemicalbook.com For instance, it can be synthesized from 2-fluoro-5-nitroaniline (B1294389) and paraformaldehyde, followed by reduction. chemicalbook.com This intermediate is instrumental in constructing more complex molecular architectures for targeted therapeutic applications. a2bchem.com

Derivatives of this compound have shown considerable promise as anti-cancer agents. The strategic incorporation of this scaffold into larger molecules has led to the development of compounds with significant cytotoxic activity against various cancer cell lines.

Benzimidazole (B57391) Derivatives: 2-ferrocenyl-5-fluoro-6-(4-substituted-1-piperazinyl)-[1H]-benzimidazoles, synthesized from 4-fluoro-5-(4-substituted-1-piperazinyl)-2-nitroanilines, have demonstrated efficacy at low micromolar concentrations. ijrrjournal.com

Quinoline (B57606) Derivatives: The quinoline scaffold, when combined with elements derived from this compound, has been explored for its anticancer potential, targeting mechanisms like tubulin polymerization. arabjchem.org

Thiophene (B33073) Derivatives: Substituted thiophene derivatives incorporating the this compound moiety have been investigated as potential anti-cancer agents. google.com

Benzimidazole-based PI3Kα Inhibitors: 2-Difluoromethylbenzimidazole derivatives have been designed as potential PI3Kα inhibitors, a key target in cancer therapy. mdpi.com

Research has also focused on the development of MEK inhibitors, with some derivatives of this compound showing potential in treating diseases driven by the MAPK pathway. google.com

Table 1: Anti-cancer Activity of this compound Derivatives

| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Potency | Reference(s) |

| Benzimidazoles | Not specified | Not specified | Low micromolar | ijrrjournal.com |

| Quinolines | Tubulin polymerization | Colon cancer | 0.229 µM (for a related quinoline) | arabjchem.org |

| Thiophenes | Not specified | Not specified | Under investigation | google.com |

| Benzimidazoles | PI3Kα inhibition | Not specified | Under investigation | mdpi.com |

| MEK Inhibitors | MEK | Not specified | Under investigation | google.com |

A significant area of research has been the development of this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govnih.govmdpi.com These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.

Benzophenone (B1666685) Analogues: Potent NNRTIs, such as GW678248, have been developed from benzophenone scaffolds. These compounds exhibit low nanomolar inhibitory concentrations against both wild-type and mutant strains of HIV. acs.org

Alkenyldiarylmethanes (ADAMs): ADAMs containing 5-chloro-2-methoxyphenyl, 3-cyanophenyl, or 3-fluoro-5-trifluoromethylphenyl groups, derived from related structures, have been synthesized and shown to have anti-HIV activity. nih.gov

Pyrimidine (B1678525) Analogues: New pyrimidine derivatives have been synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. researchgate.net

Table 2: Anti-HIV Activity of this compound Derivatives and Related Compounds

| Compound Class | Target | Virus Strain(s) | IC50/EC50 Values | Reference(s) |

| Benzophenones (e.g., GW678248) | HIV-1 Reverse Transcriptase | Wild-type, K103N, Y181C | 0.5 nM, 1 nM, 0.7 nM | acs.org |

| Alkenyldiarylmethanes (ADAMs) | HIV-1 Reverse Transcriptase | HIV-1RF | 0.02 µM - 0.21 µM | nih.gov |

| Pyrimidine Analogues | HIV-1 & HIV-2 Reverse Transcriptase | MT-4 cells | > 1.80 - > 2.12 µg/mL | researchgate.net |

Derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. nih.govrsc.org Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. google.com

5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines: A series of these derivatives were designed and synthesized, showing potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov Some of these compounds also exhibited anti-HIV-1 activity. nih.gov

N2,N4-disubstituted pyrimidine-2,4-diamines: Further structure-activity relationship (SAR) studies on this class of compounds led to the identification of potent CDK2 and CDK9 inhibitors with IC50 values in the nanomolar range. rsc.org

2-Thiouracil-5-sulfonamides: These derivatives have been explored as inducers of cell cycle arrest and inhibitors of CDK2A. mdpi.com

Table 3: CDK Inhibitory Activity of this compound Derivatives

| Derivative Class | Target CDK(s) | Potency (IC50) | Reference(s) |

| 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/cyclin E1, CDK9/cyclin T1 | Micromolar to submicromolar | nih.gov |

| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/cyclin A, CDK9/cyclin T1 | 83 nM (CDK2), 65 nM (CDK9) for most potent | rsc.org |

| 2-Thiouracil-5-sulfonamides | CDK2A | Under investigation | mdpi.com |

The this compound scaffold has been utilized in the synthesis of compounds with antimicrobial and antibacterial properties.

Organotellurium and Organomercury Derivatives: New derivatives synthesized from 2-fluoro-5-nitroaniline have shown high activity against bacteria such as Klebsiella pneumoniae, Proteus, Escherichia coli, Pseudomonas spp., and Staphylococcus aureus. researchgate.net

Fluoroindole Derivatives: Novel fluoroindole derivatives have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. rjptonline.org

N-Benzyl-5-fluoro-2-nitroaniline: This derivative has demonstrated potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.15 µg/mL.

Nitrofurane Derivatives: A related hydrosoluble nitrofurane derivative, 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, has shown in vivo antibacterial activity. nih.gov

Table 4: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microorganism(s) | Activity/Potency | Reference(s) |

| Organotellurium/Organomercury | K. pneumoniae, Proteus, E. coli, Pseudomonas spp., S. aureus | High activity | researchgate.net |

| Fluoroindoles | S. aureus, E. coli | Active at 50-100 µg/ml | rjptonline.org |

| N-Benzyl-5-fluoro-2-nitroaniline | S. aureus | MIC: 0.15 µg/mL | |

| Nitrofuranes | Various bacteria | Active in vivo | nih.gov |